N,N-diethyl-2-(2-nitrophenoxy)ethanamine
Description
N,N-Diethyl-2-(2-nitrophenoxy)ethanamine is a tertiary amine derivative featuring a phenoxyethylamine backbone substituted with a nitro group at the ortho position of the phenyl ring. These analogs share a common ethanamine core but differ in substituents, which critically influence their biological activity, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCIALHYQWWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357798 | |
| Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96115-77-4 | |
| Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-nitrophenoxy)ethanamine typically involves a multi-step reaction process. One common method includes the reaction of 2-nitrophenol with N,N-diethylacetamide, followed by an amide formation reaction to yield the target compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(2-nitrophenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N,N-diethyl-2-(2-nitrophenoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-nitrophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the ethanamine backbone can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Functional Groups
The table below highlights structural differences and similarities among N,N-diethyl-2-(2-nitrophenoxy)ethanamine and related compounds:
Physicochemical Properties
- NMR Profiles: Quinoline-based analogs (e.g., Compound 34a) show distinct ¹³C NMR signals at δ 162.26 ppm (C=O) and δ 57.50 ppm (N-CH₂), reflecting electronic effects of substituents .
- Lipophilicity : DPPE’s benzyl group increases logP (~3.5), enhancing membrane permeability, whereas nitro groups may reduce logP but improve solubility in polar media .
Pharmacokinetic and Toxicological Considerations
- Toxicity : DPPE shows hormetic effects (stimulates DNA synthesis at low doses, inhibits at high doses), while fluoxetine-like analogs risk tumor growth acceleration in rodents .
Biological Activity
N,N-Diethyl-2-(2-nitrophenoxy)ethanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a nitrophenoxy group attached to an ethanamine backbone. Its molecular formula is , with a molecular weight of approximately 224.27 g/mol. The presence of the nitrophenoxy group is significant as it influences the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The nitrophenoxy moiety can participate in electron transfer reactions, potentially affecting enzyme activity and receptor binding. This interaction may modulate several biochemical pathways, leading to diverse biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling cascades that govern cellular responses.
Biological Activity
Research has indicated that this compound exhibits notable biological activities, including:
- Antitumor Properties : Preliminary studies suggest it may have potential as an antitumor agent, impacting cell proliferation and apoptosis in cancer cell lines.
- Neuroprotective Effects : There is evidence to support its role in neuroprotection, possibly through modulation of neurotransmitter systems.
1. Antitumor Activity
A study investigated the effects of this compound on breast and prostate cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| PC-3 (Prostate) | 20.1 | Inhibition of PI3K/Akt pathway |
The compound exhibited significant cytotoxic effects, with apoptosis being a key mechanism through which it exerts its antitumor effects.
2. Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress:
| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |
|---|---|---|
| Control | 100 | 100% |
| Compound (10 µM) | 85 | 60% |
| Compound (20 µM) | 70 | 40% |
The data indicated that treatment with the compound reduced ROS levels significantly while improving cell viability under oxidative stress conditions.
Applications in Medicine and Industry
This compound is being explored for various applications:
- Therapeutic Development : Its potential as a therapeutic agent for cancer treatment is under investigation.
- Chemical Synthesis : It serves as a building block in organic synthesis for developing more complex molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
